molecular formula C16H14ClN5O2 B11490148 2-chloro-6-[(2E)-1-ethyl-2-(4-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

2-chloro-6-[(2E)-1-ethyl-2-(4-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

Cat. No.: B11490148
M. Wt: 343.77 g/mol
InChI Key: SAUQBLFOPXJNIH-VXLYETTFSA-N
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Description

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-chloro-6-[ethyl-[(E)-(4-nitrophenyl)methylideneamino]amino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14ClN5O2/c1-3-21(15-8-11(2)14(9-18)16(17)20-15)19-10-12-4-6-13(7-5-12)22(23)24/h4-8,10H,3H2,1-2H3/b19-10+

InChI Key

SAUQBLFOPXJNIH-VXLYETTFSA-N

Isomeric SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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